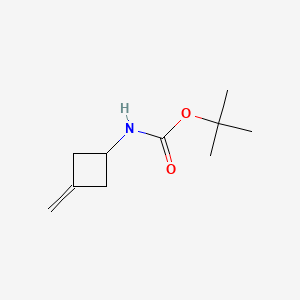
tert-Butyl (3-methylenecyclobutyl)carbamate
描述
tert-Butyl (3-methylenecyclobutyl)carbamate is a chemical compound known for its unique structure and versatile applications in various fields of scientific research. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-methylenecyclobutyl group.
作用机制
Target of Action
Carbamates, a class of compounds to which this compound belongs, are often used as protecting groups for amines, particularly in the synthesis of peptides .
Mode of Action
tert-Butyl (3-methylenecyclobutyl)carbamate, like other carbamates, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The compound forms a carbamate linkage with the amine group, protecting it from reactions that could modify it. When the protection is no longer needed, the carbamate group can be removed, revealing the original amine .
Biochemical Pathways
They protect amine groups from unwanted reactions during the synthesis process, allowing for the precise assembly of amino acids into peptides .
Result of Action
The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This protection allows for the precise assembly of amino acids into peptides, as it prevents unwanted reactions that could interfere with the synthesis process .
Action Environment
The action, efficacy, and stability of this compound, like other carbamates, can be influenced by various environmental factors. These factors can include the pH of the solution, the temperature, and the presence of other reactive species. For example, the removal of the carbamate protecting group can be achieved under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-methylenecyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
化学反应分析
Types of Reactions
tert-Butyl (3-methylenecyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
科学研究应用
tert-Butyl (3-methylenecyclobutyl)carbamate has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl (3-methylenecyclobutyl)carbamate is unique due to its 3-methylenecyclobutyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research applications.
属性
IUPAC Name |
tert-butyl N-(3-methylidenecyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7-5-8(6-7)11-9(12)13-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCZCZNTKQCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651735 | |
| Record name | tert-Butyl (3-methylidenecyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130369-04-9 | |
| Record name | tert-Butyl (3-methylidenecyclobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-methylidenecyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



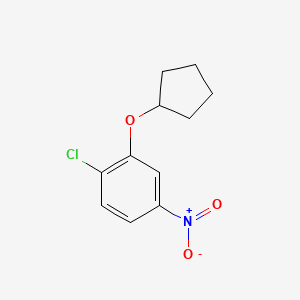


![7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B594753.png)
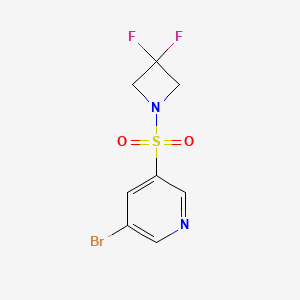
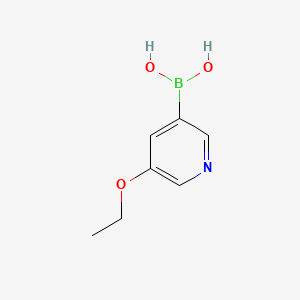
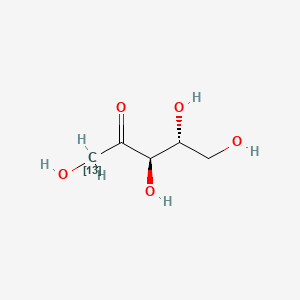

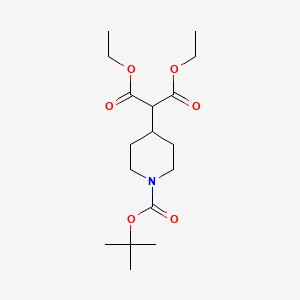
![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)
